molecular formula C12H10O B1208902 Naphthalan

Naphthalan

Cat. No.: B1208902
M. Wt: 170.21 g/mol
InChI Key: OMRSFKWMIDIMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalan, also known as naphthalene, is an organic compound with the chemical formula C10H8. It is a white crystalline solid with a characteristic odor of coal tar. This compound is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. It is commonly found in mothballs and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalan can be synthesized through several methods, including the distillation of coal tar and the catalytic hydrogenation of petroleum. The primary method involves the fractional distillation of coal tar, where this compound is isolated as a fraction .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of petroleum-derived hydrocarbons. This process involves the use of catalysts such as platinum or palladium under high pressure and temperature conditions to convert hydrocarbons into this compound .

Scientific Research Applications

Treatment of Skin Diseases

Naphthalan has been extensively studied for its therapeutic effects on skin conditions, especially psoriasis and psoriatic arthritis. The Naftalan Special Hospital in Croatia utilizes this compound oil for treating these conditions, leveraging its antiproliferative properties. Research indicates that this compound can reduce keratinocyte proliferation and decrease the number of immunocompetent cells in psoriatic lesions, thus alleviating symptoms of the disease .

Table 1: Therapeutic Effects of this compound on Skin Conditions

ConditionApplicationFindings
PsoriasisTopical this compound oilReduces keratinocyte proliferation .
Oral Lichen PlanusNAVS this compoundEffective in immune-mediated oral diseases .
Recurrent Aphthous StomatitisNAVS this compoundShows promise in treatment efficacy .

Cancer Research

This compound's potential as an anticancer agent has been explored through various studies. It has demonstrated selective inhibition of malignant cell proliferation without affecting non-malignant cells. In animal models, this compound has been shown to slow tumor growth and neoangiogenesis in squamous cell carcinoma .

Case Study:
A study involving a mouse model indicated that this compound significantly reduced tumor growth rates by inhibiting angiogenesis, highlighting its potential as a therapeutic agent in oncology .

Industrial Applications

This compound is also used in various industrial applications, including:

  • Solvent Production : As a solvent in chemical synthesis and formulation.
  • Chemical Intermediate : In the production of dyes, resins, and other chemical compounds.

Health Implications

While this compound has beneficial applications, it is essential to recognize its potential health risks associated with exposure:

Toxicity and Health Risks

Naphthalene exposure has been linked to several health issues, including hemolysis and methemoglobinemia, particularly in cases of accidental ingestion (e.g., mothballs). Epidemiological studies have suggested a correlation between naphthalene exposure and increased cancer risk, particularly laryngeal and colorectal cancers .

Table 2: Health Risks Associated with Naphthalene Exposure

Health EffectDescriptionEvidence Source
HemolysisDestruction of red blood cellsCase reports of poisoning .
MethemoglobinemiaElevated levels of methemoglobinClinical cases following ingestion .
Cancer RiskPotential carcinogenic effectsIARC classification as Group 2B .

Mechanism of Action

Naphthalan exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Phenanthrene: Similar to anthracene but with a different arrangement of the benzene rings.

    Biphenyl: Consists of two benzene rings connected by a single bond.

Uniqueness of Naphthalan: this compound is unique due to its simple structure of two fused benzene rings, making it a versatile precursor for various chemical reactions and industrial applications. Its ease of production and wide range of applications set it apart from other similar compounds .

Properties

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

IUPAC Name

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene

InChI

InChI=1S/C12H10O/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11/h1-6H,7-8H2

InChI Key

OMRSFKWMIDIMKJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)CO1

Synonyms

naphthalan
naphthalanic oil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1-L 3-neck flask equipped with an overhead stirrer, a condenser, and a thermocouple was charged with (8-hydroxymethyl-naphthalen-1-yl)-methanol (33.0 g, 0.175 mol), concentrated phosphoric acid (225 mL), and water (5 mL). The reaction mixture was stirred at 140° C. for 3 h, cooled to room temperature, diluted with CH2Cl2 (800 mL) and transferred to a 2-L separatory funnel. After washing the organic layer with water and saturated NaHCO3 it was dried over MgSO4 and evaporated to yield 1H,3H-Benzo[de]isochromene as a solid.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

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